4-tert-butyl-N-cyclohexylbenzamide
Description
4-tert-butyl-N-cyclohexylbenzamide is a benzamide derivative characterized by a tert-butyl group at the para position of the benzene ring and a cyclohexyl substituent on the amide nitrogen. This structure confers unique physicochemical properties:
Properties
CAS No. |
101927-54-2 |
|---|---|
Molecular Formula |
C17H25NO |
Molecular Weight |
259.4 g/mol |
IUPAC Name |
4-tert-butyl-N-cyclohexylbenzamide |
InChI |
InChI=1S/C17H25NO/c1-17(2,3)14-11-9-13(10-12-14)16(19)18-15-7-5-4-6-8-15/h9-12,15H,4-8H2,1-3H3,(H,18,19) |
InChI Key |
DJDZFKDSRVOBQT-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2CCCCC2 |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2CCCCC2 |
Pictograms |
Environmental Hazard |
Synonyms |
4-tert-butyl-N-cyclohexylbenzamide |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares 4-tert-butyl-N-cyclohexylbenzamide with key analogs:
<sup>a</sup>logP values estimated using fragment-based methods.
Key observations :
- The cyclohexyl group in the target compound increases logP by ~1.7 compared to the hydroxyl analog, suggesting superior membrane penetration but reduced aqueous solubility .
- The amino-substituted analog balances moderate lipophilicity with solubility, making it more suitable for formulations requiring hydrophilicity.
Antioxidant and Metabolic Effects
- Butylated analogs: Evidence from butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA) highlights that tert-butyl groups inhibit carcinogen activation by blocking metabolic epoxidation . While 4-tert-butyl-N-cyclohexylbenzamide lacks direct evidence for antioxidant activity, its tert-butyl substituent may similarly impede cytochrome P450-mediated activation of pro-carcinogens .
Enzyme Inhibition Potential
- Thieno-pyridine analogs: Complex derivatives like those in (e.g., 4-tert-butyl-N-[2-[4-(4-fluorophenyl)-thieno[3,2-c]pyridin-5-yl]ethyl]benzamide) demonstrate that bulky substituents enhance selectivity for kinase or protease inhibition. The target compound’s cyclohexyl group may similarly stabilize hydrophobic binding pockets in enzymes .
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